molecular formula C11H21NO B15319078 3-Cycloheptylmorpholine

3-Cycloheptylmorpholine

Cat. No.: B15319078
M. Wt: 183.29 g/mol
InChI Key: SYEMRUWMXGITQZ-UHFFFAOYSA-N
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Description

3-Cycloheptylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with a cycloheptyl group Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with diethylene glycol. The process includes:

    Cycloheptylamine: This is reacted with diethylene glycol in the presence of a strong acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.

    Purification: The final product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine compounds.

Scientific Research Applications

3-Cycloheptylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cycloheptylmorpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving nitrogen and oxygen atoms in the morpholine ring, which can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the cycloheptyl group.

    N-Methylmorpholine: A derivative with a methyl group instead of a cycloheptyl group.

    Piperidine: Another six-membered ring compound with nitrogen but without oxygen.

Uniqueness: 3-Cycloheptylmorpholine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific applications compared to its simpler analogs.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-cycloheptylmorpholine

InChI

InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)11-9-13-8-7-12-11/h10-12H,1-9H2

InChI Key

SYEMRUWMXGITQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2COCCN2

Origin of Product

United States

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